Sodium methylthiouracil
Description
Structure
3D Structure of Parent
Properties
CAS No. |
22874-42-6 |
|---|---|
Molecular Formula |
C5H5N2NaOS |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
sodium;6-methyl-2-sulfanylidene-1H-pyrimidin-3-id-4-one |
InChI |
InChI=1S/C5H6N2OS.Na/c1-3-2-4(8)7-5(9)6-3;/h2H,1H3,(H2,6,7,8,9);/q;+1/p-1 |
InChI Key |
KOXSMEKMHFMILE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=O)[N-]C(=S)N1.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Methylthiouracil
Established Synthetic Pathways for the Methylthiouracil (B1676490) Nucleus Formation
The creation of the fundamental 6-methyl-2-thiouracil structure is most commonly achieved through a well-established cyclocondensation reaction.
Condensation Reactions (e.g., ethyl acetoacetate (B1235776) with thiourea)
The primary and most straightforward method for preparing 6-methyl-2-thiouracil is the condensation reaction between ethyl acetoacetate and thiourea (B124793). tandfonline.comwikipedia.org This reaction, a variation of the Biginelli reaction, efficiently constructs the dihydropyrimidinone ring system.
The synthesis is typically carried out in the presence of a base, such as sodium methoxide (B1231860) or potassium hydroxide (B78521), in an alcoholic solvent like methanol (B129727) or ethanol (B145695). nih.gov The reaction mixture is heated, often to reflux, to drive the condensation and subsequent cyclization. For instance, reacting ethyl acetoacetate and thiourea with potassium hydroxide in ethanol at 80°C for 5 hours results in a high yield of the desired product. tandfonline.com Upon completion, the reaction mixture is typically poured into water and neutralized with an acid, such as hydrochloric or acetic acid, which causes the 6-methyl-2-thiouracil to precipitate out of the solution as a solid. nih.govtandfonline.com Yields for this method are generally good, with reports of up to 91%. tandfonline.com
A proposed mechanism for a similar synthesis involves the initial attack of a thiourea nitrogen on the acetyl carbonyl of an acetylketene intermediate, followed by a cyclization step where the second nitrogen attacks the other carbonyl group, leading to the final ring structure. tandfonline.com
Table 1: Synthesis of 6-Methyl-2-thiouracil via Condensation
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Ethyl acetoacetate | Thiourea | Potassium Hydroxide | Ethanol | 80°C, 5h | 91% | tandfonline.com |
Advanced Derivatization Techniques of the Thiouracil Scaffold
The methylthiouracil nucleus serves as a versatile scaffold for further chemical modification. Derivatization can occur at the sulfur atom or the nitrogen atoms of the pyrimidine (B1678525) ring, allowing for the introduction of a wide array of functional groups and the synthesis of novel molecular architectures.
Phosphonylation of S-Methylthiouracil and Related Analogues
The phosphonylation of methylthiouracil derivatives introduces a phosphonate (B1237965) group, a moiety of significant interest in medicinal chemistry. Research has shown that S-methylated derivatives of 2-thiouracil (B1096) can be effectively phosphonylated using reagents like diethyl chlorophosphate. The reaction proceeds chemo- and regioselectively, targeting the nitrogen atom of the pyrimidine ring.
In a typical procedure, S-methylated 2-thiouracil derivatives are reacted with diethyl chlorophosphate. The reaction conditions are generally mild, but the nature of the substituents on the pyrimidine ring can significantly affect the reaction rate. The presence of electron-withdrawing groups on the molecule tends to slow down the reaction. The structure of the resulting N-phosphorylated compounds is confirmed using spectroscopic methods, including ¹H, ¹³C, and ³¹P NMR. These analyses confirm that phosphorylation occurs at the N1 nitrogen atom.
This selective functionalization highlights the utility of S-methylation as a strategy to direct subsequent reactions on the thiouracil ring, enabling the synthesis of complex amidophosphate structures.
Reactions with Carboxylic Acids (e.g., Chloroacetic acid)
The nucleophilic character of the sulfur atom in 6-methyl-2-thiouracil allows for its effective alkylation by halo-substituted carboxylic acids or their derivatives. A common example is the reaction with chloroacetyl chloride, a derivative of chloroacetic acid.
This reaction is typically a nucleophilic substitution where the thiol group of methylthiouracil attacks the electrophilic carbon of the chloroacetyl chloride, displacing the chloride ion. wikipedia.org The reaction is often carried out in an alkaline medium, using a base like potassium carbonate in a solvent such as dry dimethylformamide (DMF) at cool temperatures (0-5 °C). wikipedia.org The resulting product is an S-alkylated thiouracil, for example, 1-chloroacetyl-6-methyl-2-thiouracil. wikipedia.org This intermediate is a valuable building block for further synthesis, such as the creation of hydrazide derivatives by reacting it with hydrazine (B178648) hydrate. wikipedia.org
Synthesis of Bisarylurea Thiouracil Derivatives
While the direct synthesis of bisarylurea derivatives of methylthiouracil is not extensively documented, structurally related acyl thiourea derivatives have been synthesized and investigated. These syntheses demonstrate the versatility of the thiouracil scaffold in creating complex urea (B33335) and thiourea-containing molecules.
One strategy involves using thiouracil derivatives as building blocks. For example, a series of novel thiouracil derivatives containing an acyl thiourea moiety has been synthesized. nih.gov The general approach involves reacting an aromatic amine with an acyl isothiocyanate to generate an acyl thiourea. This intermediate is then reacted with a suitable thiouracil derivative to yield the final target compounds. juniperpublishers.com Another approach involves the reaction of 2-thiouracil-5-sulfonyl chloride with substituted ureas or thioureas in a basic medium to produce sulfonamide derivatives. researchgate.net These studies highlight methods for incorporating urea and thiourea functionalities into the thiouracil structure, which are key steps that could be adapted for the synthesis of more complex bisarylurea derivatives. juniperpublishers.comresearchgate.net
Mechanistic Investigations of Derivatization Reactions
Understanding the mechanisms of derivatization reactions is crucial for controlling reaction outcomes and designing new synthetic pathways. For the S-alkylation of 6-methyl-2-thiouracil with chloroacetyl chloride, the mechanism is a typical nucleophilic substitution. wikipedia.org The sulfur atom of the thiouracil, being a potent nucleophile, attacks the electrophilic methylene (B1212753) carbon attached to the chlorine atom. wikipedia.org The presence of a base facilitates the deprotonation of the thiol group, enhancing its nucleophilicity and driving the reaction forward. wikipedia.org
In reactions involving carboxylic acids and activating agents like dicyclohexylcarbodiimide (B1669883) (DCC), the mechanism involves the activation of the carboxylic acid. The acid adds to the DCC molecule, forming a highly reactive intermediate with a good leaving group. An amine or other nucleophile can then attack the activated carbonyl group, leading to the formation of an amide or other derivative.
For the formation of the methylthiouracil ring itself from acetylketene (derived from 2,2,6-trimethyl-4H-1,3-dioxin-4-one) and thiourea, a proposed mechanism involves several steps. tandfonline.com First, the acetylketene intermediate is formed by heating. A nucleophilic amine group from the thiourea then attacks one of the carbonyl carbons of the acetylketene. This is followed by an intramolecular cyclization, where the second amine group attacks the remaining carbonyl, ultimately forming the heterocyclic ring after dehydration. tandfonline.com The use of a catalyst, such as Yb(TFA)₃, can enhance the reactivity of the carbonyl group and improve reaction yields. tandfonline.com
Molecular Mechanism of Action: Enzyme Inhibition and Receptor Modulation
Inhibition of Thyroid Peroxidase (TPO) and Related Heme-Containing Peroxidases
The principal mechanism of action of sodium methylthiouracil (B1676490) is the inhibition of thyroid peroxidase (TPO). patsnap.comnih.gov TPO is a crucial enzyme in the thyroid gland responsible for catalyzing the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, a process known as organification. patsnap.comdrugbank.com It also catalyzes the coupling of these iodinated tyrosines to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3). patsnap.com By inhibiting TPO, sodium methylthiouracil effectively curtails the production of new thyroid hormones. drugbank.com
Thiouracil compounds, including methylthiouracil, can cause irreversible inactivation of TPO. nih.gov This inactivation occurs when TPO and hydrogen peroxide are incubated with the drug in the absence of an oxidizable substrate like iodide. nih.gov The drug appears to directly interact with and inactivate the heme group, which is the prosthetic group essential for the catalytic activity of peroxidases.
This compound acts as a competitive inhibitor of thyroid peroxidase. patsnap.com It competes with iodide for the enzyme's active site, thereby preventing the iodination of thyroglobulin. patsnap.comdrugbank.com This competitive inhibition is a key factor in reducing the synthesis of thyroid hormones. The inhibitory effect is reversible, and its potency is dependent on the relative concentrations of the drug and iodide.
Research suggests that the initial in vivo action of thiouracil drugs is to block iodination by trapping oxidized iodide, rather than acting as general inhibitors of TPO. nih.gov In the presence of iodide, the irreversible inactivation of TPO by these drugs is prevented. nih.gov This indicates that the drug's primary role might be to intercept the reactive iodine species generated by TPO, thereby preventing them from iodinating thyroglobulin.
Interaction with the Sodium-Iodide Symporter (NIS) for Iodide Uptake Modulation
This compound can interfere with iodide uptake by the thyroid gland through competitive inhibition of the sodium-iodide symporter (NIS). patsnap.com NIS is a protein located on the basolateral membrane of thyroid follicular cells that actively transports iodide from the bloodstream into the thyroid gland. oup.comnih.govresearchgate.net By competing with iodide for transport by NIS, methylthiouracil reduces the amount of iodide available for thyroid hormone synthesis. patsnap.com However, some studies on the related drug propylthiouracil (B1679721) have shown that it can, under certain conditions in the absence of TSH, actually increase NIS gene expression and iodide uptake in rat thyroid cells. nih.gov
Inhibition of Other Enzyme Systems
While the primary focus of this compound's action is on the thyroid, some studies suggest potential interactions with other enzyme systems. For instance, in patients treated with the related drug methimazole (B1676384), plasma glutathione (B108866) peroxidase activity was found to be increased, while glutathione transferase activity was significantly decreased. nih.gov However, specific data on the inhibition of other enzyme systems by this compound is limited.
Interactive Data Table: Effects of Thiouracil Compounds on Thyroid Function
| Compound | Primary Target Enzyme | Mechanism of Action | Effect on Iodide Uptake | Effect on Peripheral T4 to T3 Conversion |
| This compound | Thyroid Peroxidase (TPO) | Competitive Inhibition, Heme Inactivation, Oxidized Iodide Trapping | Competitive Inhibition of NIS | Inhibition of Type 1 5'-deiodinase |
| Propylthiouracil (PTU) | Thyroid Peroxidase (TPO) | Competitive Inhibition, Heme Inactivation | Can increase NIS expression in vitro | Inhibition of Type 1 5'-deiodinase |
| Methimazole (MMI) | Thyroid Peroxidase (TPO) | Competitive Inhibition, Heme Inactivation | No significant direct effect on NIS expression | No significant inhibition |
Nitric Oxide Synthase (NOS) Inhibition: Molecular Selectivity
Research has identified 6-methyl-2-thiouracil, a closely related compound to this compound, as a competitive inhibitor of nitric oxide synthase (NOS). This inhibition demonstrates moderate selectivity for the neuronal isoform of the enzyme (nNOS). The inhibitory activity is quantified by inhibition constant (K(I)) values that fall within the range of 14 to 60 µM. As a competitive inhibitor, 6-methyl-2-thiouracil likely competes with the endogenous substrate, L-arginine, for binding at the enzyme's active site. This targeted inhibition, particularly with a preference for the neuronal isoform, suggests a potential for more specific biological effects compared to non-selective NOS inhibitors.
Inhibition of Nitric Oxide Synthase by 6-Methyl-2-Thiouracil
| Compound | Target Enzyme | Inhibition Type | K(I) Value (µM) | Selectivity |
|---|---|---|---|---|
| 6-Methyl-2-thiouracil | Nitric Oxide Synthase (NOS) | Competitive | 14 - 60 | Moderate for nNOS |
Tyrosinase Inhibition: Non-competitive Mechanisms and Binding Interactions
This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govnih.govnih.gov Kinetic studies have classified methylthiouracil and other thiourea-containing drugs as non-competitive inhibitors of mushroom tyrosinase. nih.gov This classification indicates that the inhibitor does not compete with the substrate (e.g., tyrosine) for binding to the active site. Instead, a non-competitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a different, allosteric site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding. nih.gov
The molecular interactions underpinning this inhibition have been explored through docking simulations. nih.gov These models suggest that the thiourea (B124793) moiety of the inhibitor is critical for binding to tyrosinase. The interaction is stabilized by key molecular forces, including the formation of intermolecular hydrogen bonds via the nitrogen atoms of the thiourea group and contacts involving the thione (C=S) group. nih.gov These findings highlight that both hydrophilic contacts and the thione group are important for the molecule's interaction with the tyrosinase enzyme. nih.gov This inhibitory action has also been observed with mammalian tyrosinase. nih.gov
Tyrosinase Inhibition Profile of Methylthiouracil
| Compound | Target Enzyme | Inhibition Type | Key Binding Moiety |
|---|---|---|---|
| Methylthiouracil | Tyrosinase | Non-competitive | Thiourea |
Potential Interactions with Dihydropyrimidinase (DHPase)
A review of available scientific literature and research data did not yield specific information regarding the molecular interactions between this compound and the enzyme dihydropyrimidinase (DHPase).
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substituents on Enzyme Inhibitory Potency and Selectivity
The potency and selectivity of thiouracil derivatives can be significantly modulated by altering the substituents on the pyrimidine (B1678525) ring. The size, lipophilicity, and position of these substituents influence the drug's interaction with the enzyme's active site. While methylthiouracil (B1676490) itself is defined by a methyl group at the C6 position, studies on a range of derivatives provide insight into the structural requirements for potent inhibition.
For instance, the enzyme inhibitory capacity of several thiouracil-based compounds has been tested against deiodinases (D1 and D2), which are also involved in thyroid hormone metabolism. These studies reveal that even small changes to the substituent at the C6 position can have a profound impact:
Alkyl Chain Length: In some studies, the 6-methyl group of methylthiouracil (MTU) was found to have a similar inhibitory capacity to the 6-n-propyl group of propylthiouracil (B1679721) (PTU). nih.gov However, further work has shown that increasing lipophilicity through larger side chains can enhance activity. wikipedia.org
Aromatic Substituents: The introduction of a phenyl group at the C6 position of the PTU backbone was shown to increase the inhibitory potency for deiodinase D1 by at least tenfold compared to PTU itself. nih.gov This suggests that the enzyme's binding pocket can accommodate bulky aromatic rings and that these interactions are highly favorable for inhibition.
S-Methylation: Enzymatic S-methylation of compounds like PTU can occur in the body. nih.gov Studies on the related thioamide methimazole (B1676384) (MMI) show that S-methylation alters its reaction kinetics with deiodinase enzymes, changing it from a non-competitive to an uncompetitive inhibitor. nih.gov This highlights that metabolic changes to the sulfur group can also impact the mechanism of inhibition.
The following table summarizes the comparative inhibitory effects of various thiouracil derivatives, demonstrating the impact of different substituents.
| Compound | Substituent at C6 | Target Enzyme | Observed Effect |
| Methylthiouracil (MTU) | Methyl | Thyroid Peroxidase (TPO) | Inhibits TPO, leading to decreased thyroid hormone synthesis. iarc.fr |
| Propylthiouracil (PTU) | n-Propyl | TPO, Deiodinase 1 (D1) | Standard inhibitor; also inhibits peripheral conversion of T4 to T3. youtube.com |
| 6-phenyl-2-thiouracil | Phenyl | Deiodinase 1 (D1) | Potency increased by at least 10-fold over PTU for D1 inhibition. nih.gov |
This table is generated based on findings from multiple studies to illustrate the principles of substituent effects.
Rational Design Principles for Novel Thiouracil-Based Molecular Scaffolds
Rational drug design aims to develop new, more effective inhibitors by leveraging knowledge of the target enzyme's structure and the mechanism of inhibition. researchgate.netresearchgate.net For thiouracil derivatives, this approach focuses on optimizing the molecule's fit and reactivity within the enzyme's active site.
A significant challenge in designing TPO inhibitors is the lack of a high-resolution crystal structure for the enzyme. To overcome this, researchers often use the crystal structure of a closely related homologous enzyme, mammalian lactoperoxidase (LPO), which shares significant sequence identity with TPO's active domain. ui.ac.id Molecular modeling and docking studies using the LPO structure as a template allow for the in-silico prediction of how newly designed thiouracil analogues will bind. ui.ac.id
Key principles in the rational design of novel thiouracil-based scaffolds include:
Targeting Hydrophobic Interactions: The binding site of LPO (and presumably TPO) is a predominantly hydrophobic channel. ui.ac.id Design strategies have focused on modifying the thiouracil nucleus to introduce substituents that can form more favorable hydrophobic interactions with amino acid side chains within this channel, thereby increasing binding affinity and inhibitory potency. ui.ac.id
Scaffold Hopping and Hybridization: Moving beyond simple substitution on the thiouracil ring, researchers design entirely new scaffolds that maintain the key pharmacophoric features. This can involve creating hybrid molecules that combine the thiouracil core with other chemical moieties. For example, novel hybrids of uracil/thiouracil with a quinoline (B57606) scaffold have been designed as topoisomerase inhibitors, demonstrating the versatility of the core structure in creating new therapeutic agents. [2 from first search]
Structure-Based Optimization: Using computer-aided design, specific modifications can be made to the lead compound. For example, after identifying that a particular region of the binding pocket is not optimally occupied, a derivative can be designed with an additional functional group to fill that space, creating stronger binding and higher potency. wikipedia.org
These rational design strategies have led to the development of thiouracil derivatives that show significantly superior activity in preclinical models compared to standard drugs like PTU, paving the way for the next generation of enzyme inhibitors. ui.ac.id
Computational and Theoretical Chemistry Approaches
Quantum Mechanical Studies of Electronic Structure and Reactivity of Methylthiouracil (B1676490)
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of the electronic structure, which in turn governs the molecule's reactivity and interactions. For methylthiouracil, quantum mechanical studies, often employing Density Functional Theory (DFT), are used to calculate a variety of molecular properties.
Information derived from the molecular electrostatic potential (MESP) is utilized in a range of classical and quantum chemical models to interpret molecular electronic structure, reactivity, and structure-activity relationships. mdpi.com The energy gap (Egap), which is the difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a crucial index of stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com
The calculation of atomic charges within a molecule is central to determining its reactivity. mdpi.com Methods like Mulliken, ChelpG, and Natural Bond Orbital (NBO) analysis are employed to determine the partial atomic charges, which are critical for modeling molecular systems and understanding intermolecular interactions. mdpi.com Quantum mechanics and information theory provide a robust foundation for both determining the electronic structure of molecules and understanding their chemical behavior. mdpi.comresearchgate.net
Molecular Docking and Binding Affinity Calculations for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ui.ac.idui.ac.id This method is particularly valuable in pharmacology for understanding how a drug molecule, or ligand, interacts with its protein target. ui.ac.idui.ac.id
For methylthiouracil and related antithyroid drugs like propylthiouracil (B1679721) (PTU), the primary target is thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. ui.ac.idui.ac.id Molecular docking studies simulate the binding of these drugs to the active site of TPO, providing insights into their inhibitory mechanism. ui.ac.idui.ac.id The binding affinity, often expressed as a negative value in kcal/mol, indicates the strength of the interaction, with more negative values suggesting stronger binding. ui.ac.id
Analysis of Binding Poses and Identification of Key Residues (e.g., with TPO, LPO)
Docking simulations reveal the specific binding poses of methylthiouracil within the active site of enzymes like TPO and lactoperoxidase (LPO). These simulations can identify the key amino acid residues that are crucial for the interaction. For instance, studies on the related compound propylthiouracil have shown strong interactions with residues such as Asp238, His239, Phe243, and Arg491 in TPO. ui.ac.id The sulfur group of similar antithyroid drugs has been predicted to form a hydrogen bond with Arg491 of thyroid peroxidase, leading to the inhibition of thyroid hormone production. nih.gov It is hypothesized that because these drugs exhibit similar binding to the same target, they may also share a common mechanism for adverse drug reactions. nih.gov
The binding of these drugs often occurs in a hydrophobic pocket within the protein's active site. nih.govnih.gov The specific orientation and interactions within this pocket are critical for the drug's efficacy.
Elucidation of Hydrogen Bonding and Hydrophobic Interactions
The stability of the ligand-protein complex is determined by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.gov Hydrogen bonds are directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. nih.gov Hydrophobic interactions occur when nonpolar regions of the ligand and protein associate to minimize contact with the surrounding aqueous environment. nih.govnih.gov
Molecular docking studies can precisely map these interactions. For example, the thiocarbonyl group common to thioamide drugs is often involved in crucial hydrogen bonding. nih.gov In the case of PTU binding to TPO, hydrogen bonds have been identified with residues like Ser314, while hydrophobic interactions with Phe241 and Ile399 help to stabilize the complex. ui.ac.id The interplay of these forces dictates the binding affinity and specificity of the drug. nih.gov
Molecular Dynamics Simulations to Elucidate Conformational Changes and Ligand Stability
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.govchemrxiv.org MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein. nih.govchemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sciepub.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. sciepub.com
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. nih.gov In the context of drug discovery, cheminformatics tools are essential for tasks such as library design, similarity searching, and data curation. nih.gov For methylthiouracil and its analogs, QSAR and cheminformatics approaches can be used to guide the design of more potent and selective inhibitors of TPO. sciepub.com These studies often involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, and using statistical methods to build predictive models. researchgate.net
Spectroscopic Characterization and Theoretical Correlates (e.g., Soret band shifts, NMR data)
Experimental spectroscopic data, such as that obtained from Nuclear Magnetic Resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy, provide valuable information about the structure and electronic environment of a molecule. iarc.fr Theoretical calculations can be used to predict these spectroscopic properties, and the correlation between the calculated and experimental data serves as a powerful validation of the computational model.
For molecules like methylthiouracil that interact with heme-containing proteins like TPO and LPO, changes in the Soret band of the heme group upon ligand binding can be monitored by UV-Vis spectroscopy. These shifts can be correlated with theoretical calculations to understand the nature of the interaction between the drug and the heme iron. Similarly, NMR chemical shifts are sensitive to the local electronic environment, and DFT calculations can be used to predict these shifts, aiding in the structural elucidation and characterization of the molecule in different environments.
Below is a table summarizing the computational and theoretical approaches discussed:
| Computational Approach | Objective | Key Information Obtained |
| Quantum Mechanics (e.g., DFT) | To understand the intrinsic electronic properties and reactivity of methylthiouracil. | Molecular orbital energies (HOMO, LUMO), electrostatic potential, atomic charges. mdpi.com |
| Molecular Docking | To predict the binding mode and affinity of methylthiouracil to its protein target (e.g., TPO). | Binding pose, binding energy, key interacting amino acid residues. ui.ac.idui.ac.id |
| Molecular Dynamics (MD) Simulations | To study the dynamic behavior and stability of the methylthiouracil-protein complex. | Conformational changes, ligand stability, fluctuations of the complex over time. nih.govchemrxiv.org |
| QSAR and Cheminformatics | To develop predictive models for the biological activity of methylthiouracil analogs. | Structure-activity relationships, identification of key molecular descriptors for activity. sciepub.com |
| Spectroscopic Correlation | To validate computational models by comparing calculated spectroscopic data with experimental results. | Correlation of theoretical predictions with experimental NMR and UV-Vis (e.g., Soret band) data. |
Coordination Chemistry of Thiouracil and Its Derivatives
Ligand Binding Modes of the Thiouracil Scaffold to Metal Centers
The thiouracil ring system, a derivative of pyrimidine (B1678525), offers multiple potential donor atoms for coordination with metal ions. These include the two nitrogen atoms (N1 and N3), the exocyclic sulfur atom at the C2 position, and the oxygen atom at the C4 position. mdpi.com The specific binding mode depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the presence of substituents on the thiouracil ring. mdpi.commdpi.com
In its neutral form, methylthiouracil (B1676490) can act as a monodentate ligand, typically coordinating through the more basic sulfur atom. mdpi.com However, in the presence of a base, such as in sodium methylthiouracil or when reactions are carried out with sodium hydroxide (B78521), the ligand deprotonates. mdpi.comresearchgate.net This deprotonation, usually at the N1 or N3 position, creates an anionic ligand that can act as a bidentate or even a bridging ligand.
Common coordination modes observed for the thiouracil scaffold include:
Monodentate coordination: Binding through the sulfur atom (S2) or the oxygen atom (O4) is possible. For instance, in some Cu(II) complexes of 6-propyl-2-thiouracil, a monodentate coordination via the S-atom has been suggested. mdpi.com
Bidentate chelation: This is a very common mode where the ligand binds to the same metal center through two donor atoms. Typical bidentate modes involve (N,S) or (N,O) coordination. For example, complexes of 6-amino-2-thiouracil (B86922) with Zn(II) have shown bidentate chelation through the sulfur atom and the N1 nitrogen atom. mdpi.com In other cases, coordination can occur through the N3 and O4 atoms. mdpi.com
Bridging coordination: The thiouracil ligand can bridge two or more metal centers, leading to the formation of polynuclear or polymeric complexes. mdpi.compreprints.org This often occurs with the ligand coordinating to one metal via its sulfur atom and to another via one of the nitrogen atoms or the oxygen atom.
The versatility in binding modes allows for the formation of a wide array of metal complexes with diverse structures and properties.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with methylthiouracil and other thiouracil derivatives is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent. mdpi.comresearchgate.net A common method involves mixing an aqueous solution of a metal salt (e.g., copper(II) chloride, palladium(II) chloride) with the thiouracil derivative dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearchgate.net Often, a base such as sodium hydroxide (NaOH) is added to the reaction mixture. The base facilitates the deprotonation of the thiouracil ligand, forming the anionic species (like the methylthiouracil anion from this compound) in situ, which then coordinates to the metal ion. mdpi.comresearchgate.net The metal-to-ligand ratio is a critical parameter that is carefully controlled to obtain the desired complex. researchgate.net
A comprehensive suite of analytical techniques is employed to confirm the formation of the complex and to elucidate its structure:
Spectroscopic Methods:
Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the coordination sites of the ligand. Changes in the vibrational frequencies of the C=S, C=O, and N-H bonds in the ligand's spectrum upon complexation provide direct evidence of metal-ligand bond formation. mdpi.commdpi.com
UV-Visible (UV-Vis) Spectroscopy: This method gives information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere around the metal ion. mdpi.comencyclopedia.pub
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to characterize the ligand and to observe changes in the chemical shifts of protons and carbons near the coordination sites upon complexation. mdpi.commdpi.com
Elemental Analysis: This determines the percentage composition of elements (C, H, N, S) in the synthesized complex, which helps in verifying its empirical formula. mdpi.comencyclopedia.pub
Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analysis can be used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. mdpi.com
Investigating Metal-Ligand Interactions and Complex Geometries
The interaction between the metal ion and the methylthiouracil ligand is primarily a Lewis acid-base interaction, where the electron-donating atoms of the ligand (Lewis base) coordinate to the electron-accepting metal ion (Lewis acid). The nature of the metal ion (e.g., its size, charge, and d-electron configuration) and the ligand's binding mode dictate the final geometry of the metal complex.
Studies on various thiouracil derivatives have revealed several common geometries:
Square Planar: This geometry is frequently observed for d8 metal ions like Palladium(II), Platinum(II), and Gold(III). mdpi.commdpi.com For example, some Pd(II) complexes with thiouracil derivatives adopt a square planar arrangement. mdpi.com
Tetrahedral: This geometry is common for d10 ions like Zn(II) and Cd(II). mdpi.com
Octahedral: Many first-row transition metals, such as Co(II), Ni(II), and Cu(II), often form octahedral complexes. mdpi.comencyclopedia.pub In these structures, the methylthiouracil ligand can occupy two coordination sites (bidentate), with the remaining sites filled by other ligands like water, ammonia, or solvent molecules (e.g., DMSO). mdpi.com Polymeric structures with bridging thiouracil ligands can also result in octahedral coordination environments around the metal centers. preprints.orgencyclopedia.pub
Binuclear/Polynuclear Structures: In some cases, especially with copper(II), binuclear complexes can form where two metal centers are bridged by ligands. preprints.org
Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly used to complement experimental data. mdpi.comresearchgate.netnih.gov These theoretical studies help in predicting the most stable binding poses, understanding the nature of the metal-ligand bonds, and rationalizing the observed geometries. mdpi.comresearchgate.net
Implications of Metal Complexation on Molecular Reactivity
The coordination of a metal ion to the this compound scaffold can significantly alter the molecule's chemical and biological reactivity. This modulation of activity is a key driver for the synthesis of new metal-based compounds.
One of the most studied implications is in the realm of biological activity. It has been observed that metal complexes of thiouracil derivatives can exhibit enhanced antimicrobial or cytotoxic properties compared to the free ligand. mdpi.commdpi.com For instance, the introduction of metal ions like Cu(II) and Au(III) into thiouracil compounds has been shown to significantly enhance their cytotoxic effects against cancer cell lines. mdpi.com The mechanism for this enhanced activity is often attributed to the following factors:
Redox Activity: The metal center itself can be redox-active, participating in biological redox cycles that can generate reactive oxygen species (ROS), leading to cellular damage. Copper complexes, for example, have been noted for their ability to mimic superoxide (B77818) dismutase (SOD) activity. mdpi.com
Structural Changes: The rigid, well-defined three-dimensional structure of a metal complex can lead to more specific interactions with biological targets, such as enzymes or DNA. researchgate.net
The stability of the metal complex is also a crucial factor. The exchange of a carbonyl oxygen for a sulfur atom (as in thiouracil versus uracil) generally increases the stability of the resulting metal complexes, particularly with soft metal ions like Cu(II), Pd(II), and Cd(II). nih.govnih.gov This enhanced stability can be critical for the complex to remain intact and reach its biological target.
Advanced Analytical Techniques for Investigation of Methylthiouracil and Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are powerful tools for probing the molecular structure of sodium methylthiouracil (B1676490) and its derivatives. By examining the interaction of these compounds with electromagnetic radiation, detailed information about their atomic composition and bonding can be obtained. Key methods include Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). shimadzu.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. nih.gov It provides data on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the unambiguous assignment of the molecular structure. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule. researchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds, such as C=O, C=S, N-H, and C-H bonds, which are characteristic of the methylthiouracil structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems. researchgate.net Thiouracil derivatives exhibit characteristic absorbance maxima in the UV region, which can be used for both qualitative identification and quantitative analysis. sielc.com For instance, in one method, methylthiouracil is detected at a UV wavelength of 200 nm. sielc.com
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. chromatographyonline.com High-resolution mass spectrometry (HR-MS) can determine the molecular formula with high accuracy. shimadzu.com Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions, yielding structural information that aids in the identification of the compound and its metabolites. nih.govnih.gov In a study of propylthiouracil (B1679721), a related compound, methylthiouracil was used as an internal standard, and its precursor to product ion transition was identified as m/z 141.0 > 58.00 in negative electrospray ionization mode. nih.gov
Interactive Table: Spectroscopic Data for Methylthiouracil
Below is a summary of typical spectroscopic data used in the analysis of methylthiouracil.
| Technique | Parameter | Observed Value/Range | Structural Interpretation |
| ¹H NMR | Chemical Shift (δ) | Specific ppm values for methyl and ring protons | Confirms the presence and connectivity of protons in the molecule. |
| ¹³C NMR | Chemical Shift (δ) | Specific ppm values for methyl and ring carbons | Confirms the carbon framework of the molecule. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for C=S, N-H, and C=O stretching | Identifies key functional groups. |
| UV-Vis Spectroscopy | λmax (nm) | ~200 nm, with other characteristic peaks | Indicates the presence of the thiouracil chromophore. sielc.com |
| Mass Spectrometry | m/z | 141.0 (precursor ion in negative ESI mode) | Corresponds to the deprotonated molecular ion of methylthiouracil. nih.gov |
Chromatographic Separations for Compound Analysis
Chromatographic techniques are essential for separating methylthiouracil from other compounds in a mixture, enabling accurate quantification and analysis. High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry are the most prominent methods used. iarc.fr
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. researchgate.net In the analysis of methylthiouracil and its derivatives, reversed-phase HPLC is commonly employed. sielc.com This method uses a nonpolar stationary phase and a polar mobile phase. By adjusting the composition of the mobile phase, often a mixture of water and organic solvents like acetonitrile (B52724) or methanol (B129727) with a buffer, the separation of thiouracil derivatives can be optimized. sielc.comnih.gov Detection is typically achieved using a UV detector or a mass spectrometer. sielc.com
Hydrophilic Interaction Liquid Chromatography (HILIC) Tandem Mass Spectrometry (MS/MS): HILIC is a variation of normal-phase liquid chromatography that is well-suited for the separation of polar and hydrophilic compounds. youtube.com It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water. nih.govnih.gov HILIC offers a different selectivity compared to reversed-phase LC and can be particularly advantageous for retaining and separating polar compounds like methylthiouracil. nih.gov When coupled with tandem mass spectrometry (HILIC-MS/MS), it provides a highly sensitive and selective method for the analysis of these compounds in complex matrices. nih.gov
Interactive Table: Chromatographic Conditions for Methylthiouracil Analysis
The following table summarizes typical chromatographic conditions for the analysis of methylthiouracil.
| Technique | Column Type | Mobile Phase | Detection | Application |
| HPLC | Primesep P (Mixed-mode) | Water, Acetonitrile, Phosphoric acid | UV (200 nm) | Separation of thiourea (B124793), thiouracil, methylthiouracil, and propylthiouracil. sielc.com |
| HPLC-MS/MS | ZORBAX Extend-C18 | Formic acid, Methanol, Acetonitrile (gradient) | ESI-MS/MS (Negative ion mode) | Simultaneous quantification of propylthiouracil and its glucuronide metabolite, using methylthiouracil as an internal standard. nih.gov |
| HILIC-MS/MS | Various polar stationary phases | High organic solvent content with aqueous buffer | ESI-MS/MS | Analysis of polar pharmaceuticals and their metabolites. nih.gov |
Mechanistic Insights into Broader Biological Activities of Thiouracil Derivatives
Molecular Mechanisms of Immunomodulation (e.g., Polyphosphate-mediated responses)
Beyond its role in thyroid hormone synthesis, methylthiouracil (B1676490) (MTU) has demonstrated significant immunomodulatory effects, particularly in the context of systemic inflammatory responses. nih.gov Drug repositioning efforts have identified MTU as a potent suppressor of polyphosphate (PolyP)-mediated septic activities. nih.gov PolyP is a pro-inflammatory molecule released during certain pathological conditions, and its effects were studied on human umbilical vein endothelial cells (HUVECs). nih.gov
Research has shown that MTU effectively counteracts the inflammatory cascade initiated by PolyP. nih.gov In experimental models, MTU suppressed several key inflammatory events, including:
Vascular Permeability: It inhibited the PolyP-induced disruption of vascular barrier integrity. nih.govnih.gov
Inflammatory Biomarkers: The upregulation of crucial inflammatory biomarkers was significantly reduced by MTU treatment. nih.govnih.gov
Leukocyte Activity: MTU was found to suppress the adhesion and migration of leukocytes, critical steps in the inflammatory response. nih.govnih.gov
Cytokine Production: The compound effectively suppressed the production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.govselleckchem.com
Signaling Pathway Activation: MTU inhibited the activation of nuclear factor-κB (NF-κB), a central regulator of inflammatory gene expression. nih.govnih.govselleckchem.com Furthermore, it was observed to inhibit the PolyP-induced activation of p38 mitogen-activated protein kinase (MAPK). nih.gov
These findings indicate that methylthiouracil's immunomodulatory properties are linked to its ability to interfere with key inflammatory signaling pathways, suggesting its therapeutic potential for systemic inflammatory diseases like sepsis. nih.govnih.gov The immunosuppressive effects of antithyroid drugs are often considered to be mediated indirectly through their action on thyroid cells, which in turn affects the signaling between thyroid cells and immune cells. nih.govresearchgate.net
Investigations into Other Cellular Pathway Modulations (e.g., GSK-3β/Wnt/β-catenin signaling by derivatives)
The Wingless (Wnt)/β-catenin signaling pathway is a highly conserved pathway crucial for embryogenesis, cell differentiation, and adult tissue homeostasis. nih.govscienceopen.com A key component of this pathway is glycogen (B147801) synthase kinase 3β (GSK-3β), which, as part of a "destruction complex," phosphorylates β-catenin, targeting it for degradation. nih.govescholarship.org When the Wnt pathway is activated, this phosphorylation is inhibited, allowing β-catenin to accumulate and activate target genes. escholarship.org
While direct modulation of the Wnt/GSK-3β/β-catenin pathway by sodium methylthiouracil is not extensively documented, this pathway has been implicated in the pathophysiology of conditions that methylthiouracil is used to treat. For instance, recent studies have shown that hyperthyroidism can activate the Wnt/p-GSK-3β/β-catenin signaling pathway in the hippocampus, which is associated with mood disturbances. nih.gov This suggests that the cellular environment created by thyroid dysfunction involves the dysregulation of this specific pathway. nih.gov
Therapeutic strategies targeting mood disorders associated with hyperthyroidism have explored the modulation of this pathway. nih.gov The investigation of various compounds as inhibitors of GSK-3β or other components of the Wnt pathway highlights its significance as a therapeutic target. escholarship.orgselleckchem.com Given that thiouracil derivatives modulate the hormonal state that influences this pathway, further research into potential direct or indirect interactions of these derivatives with Wnt/GSK-3β/β-catenin signaling components is a logical area for future investigation.
Repositioning of Thiouracil Derivatives for New Mechanistic Targets (e.g., general enzyme inhibition)
Drug repositioning, the process of finding new uses for approved drugs, offers a time and cost-effective approach to drug discovery. nih.govnih.gov Thiouracil derivatives have been a subject of such investigations, with a focus on their capacity for enzyme inhibition beyond their well-known effects on thyroid peroxidase. nih.goviarc.fr
A notable example is the repositioning of thiourea-containing drugs, including methylthiouracil, as inhibitors of tyrosinase. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. researchgate.net In one study, methylthiouracil was identified as an inhibitor of mushroom tyrosinase. nih.gov Kinetic analysis revealed that it acts as a non-competitive inhibitor. nih.gov This inhibitory action is significant as tyrosinase inhibitors are sought after for both therapeutic and cosmetic applications. researchgate.net
The primary mechanism of methylthiouracil as an antithyroid agent is the inhibition of thyroid peroxidase, which is essential for the synthesis of thyroid hormones. iarc.frpatsnap.com Additionally, thiouracil derivatives like propylthiouracil (B1679721) are known to inhibit type 1 deiodinase (D1), an enzyme that converts the thyroid hormone thyroxine (T4) to the more active triiodothyronine (T3). patsnap.comnih.gov Other research has also pointed to the inhibitory effects of 2-thiouracil (B1096) on enzymes involved in the biosynthesis of pyrimidine (B1678525) nucleotides. nih.gov These examples underscore that the thiouracil structure is a versatile scaffold for interacting with and inhibiting a range of enzymes, providing a strong basis for continued drug repositioning efforts to discover new therapeutic applications.
Q & A
Q. What standardized methodologies are recommended for quantifying sodium methylthiouracil in biological matrices (e.g., blood, urine)?
this compound can be quantified using colorimetric assays with Grote’s reagent. For blood samples, protein precipitation (e.g., Chesley’s method) is critical to avoid interference, while urine analysis requires pH adjustment to 8.0 before reagent application. Distillation is necessary for fecal-urine mixtures to isolate the compound . Method reproducibility depends on strict adherence to reagent preparation protocols and photoelectric colorimetry with dark-red filters .
Q. What molecular mechanisms underlie this compound’s inhibition of thyroid hormone synthesis?
The compound inhibits thyroid peroxidase, blocking iodination of tyrosine residues in thyroglobulin. It also suppresses NF-κB and ERK1/2 activation, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) that exacerbate hyperthyroidism. These dual mechanisms are validated in HUVEC cell models at concentrations ≤20 μM without cytotoxicity .
Q. How should researchers design in vitro experiments to assess this compound’s anti-thyroid effects?
Use cell lines like HUVEC with LPS-induced permeability models. Optimize dose ranges (0–20 μM) and exposure times (≥6 hours) based on prior studies. Include controls for cell viability (e.g., MTT assays) and validate results via Western blotting for NF-κB/ERK pathways .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo carcinogenicity data for this compound be resolved?
Discrepancies arise from species-specific thyroid-stimulating hormone (TSH) responses and placental transfer dynamics. In rodents, prolonged TSH elevation drives thyroid hyperplasia, but human data are lacking. To reconcile findings, design longitudinal studies measuring TSH levels, thyroid histopathology, and methylthiouracil pharmacokinetics across species. Prioritize IARC’s mechanistic framework, which links tumorigenicity to peroxidase inhibition and hormonal feedback .
Q. What experimental strategies improve detection limits for this compound in complex biological mixtures (e.g., fecal-urine matrices)?
Acidic distillation pre-treatment separates methylthiouracil from interfering fecal components. Post-distillation, apply borate-buffered Grote’s reagent (pH 7.5–8.5) to enhance colorimetric signal stability. Validate recovery rates via spiked samples and cross-check with HPLC-MS for low-concentration (<1 ppm) applications .
Q. How do variations in experimental protocols (e.g., reagent preparation, pH adjustments) impact reproducibility of methylthiouracil studies?
Minor deviations in sodium nitroprusside/hydroxylamine hydrochloride ratios in Grote’s reagent alter colorimetric sensitivity. Standardize reagent batches and pH calibration (±0.2 units) to minimize inter-lab variability. Document lot-specific details, as advised by analytical chemistry guidelines .
Q. What statistical approaches address data variability in methylthiouracil’s anti-inflammatory efficacy studies?
Use mixed-effects models to account for batch-to-batch variability in cell cultures. For in vivo data, apply ANOVA with post-hoc corrections for TSH fluctuations. Report confidence intervals for IC50/EC50 values and include sensitivity analyses for dose-response curves .
Q. How can researchers mitigate confounding factors in epidemiological studies on methylthiouracil’s carcinogenic potential?
Retrospective cohort studies should control for concurrent anti-thyroid therapies (e.g., methimazole) and iodine intake. Use propensity score matching to balance agranulocytosis incidence, a known confounder. Leverage IARC’s monographs to identify high-risk populations for targeted surveillance .
Methodological Best Practices
- Sample Preparation : For blood/plasma, omit protein precipitation if protein binding is negligible in vitro .
- Data Reporting : Follow IUPAC nomenclature and disclose reagent sources (e.g., Spectrum Chemical Mfg. Corp. for Grote’s reagent components) .
- Ethical Compliance : For human studies, detail participant selection criteria and placental transfer risks per IRB protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
